2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NS/c11-9-15-8(5-16-9)6-3-1-2-4-7(6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXGPLFWPZGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Haloketones with Thioamides
- Starting materials : 2-(trifluoromethyl)phenacyl bromide (or chloride) and thiourea or thioamide derivatives.
- Reaction conditions : Reflux in ethanol or other polar solvents for 2 to 6 hours.
- Mechanism : The sulfur atom of the thioamide attacks the α-haloketone carbon, forming an isothiourea intermediate, which undergoes cyclization and elimination of water to yield the thiazole ring with chloro substitution at position 2.
This method is highlighted for its simplicity, good atom economy, and moderate to excellent yields (40-85%). It is a widely used approach for synthesizing 2,4-disubstituted thiazoles with various aryl groups, including trifluoromethyl-substituted phenyl rings.
Nucleophilic Substitution on Halogenated Thiazoles
- Approach : Starting from a halogenated thiazole intermediate, nucleophilic substitution reactions can introduce the trifluoromethylphenyl group or other substituents.
- Example : Reaction of 2-chloro-4-(2-trifluoromethylphenyl)thiazole with nucleophiles such as acetonitrile derivatives to form related compounds.
- Conditions : Use of dry solvents like DMF, presence of bases such as potassium carbonate, and heating under reflux for several hours.
This method allows for modification of the thiazole core after initial ring formation and can be used to introduce various functional groups, enhancing structural diversity.
Acid-Catalyzed Cyclocondensation Using Chalcones and Phenacyl Bromides
- Starting materials : Chalcones derived from 2-(trifluoromethyl)benzaldehyde and phenacyl bromide.
- Catalysts : Acid catalysts such as acetic acid or mineral acids.
- Procedure : Reflux in ethanol for 4-6 hours, leading to thiazole ring formation via cyclocondensation with thiosemicarbazide.
- Yield : Moderate to good yields reported, with the advantage of using economically viable starting materials and environmentally benign solvents.
This method is particularly useful for synthesizing thiazolyl hybrids with enhanced biological activities and has been demonstrated to produce compounds with promising pharmacological properties.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The Hantzsch thiazole synthesis remains the cornerstone for preparing 2-chloro-4-aryl thiazoles, including trifluoromethyl-substituted variants, due to its straightforward mechanism and reliable yields.
- The electron-withdrawing trifluoromethyl group on the phenyl ring influences the reactivity of the α-haloketone, often necessitating slightly longer reaction times or optimized solvent systems to achieve good yields.
- Use of ethanol as a solvent is common, balancing solubility and environmental considerations.
- The nucleophilic substitution method allows for further diversification of the thiazole core, enabling the introduction of other functional groups such as nitriles, which may be relevant for downstream medicinal chemistry applications.
- Catalytic conditions involving bases like potassium carbonate and solvents like DMF facilitate these substitutions efficiently.
- Acid-catalyzed cyclocondensation routes provide an alternative for synthesizing thiazole derivatives with complex substituents, often yielding compounds with enhanced biological activities, including anticancer and antimicrobial effects.
- Spectroscopic characterization (NMR, IR) and crystallographic analysis confirm the successful synthesis and purity of these compounds in reported studies.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the thiazole ring.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with different substituents on the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole, exhibit promising antimicrobial properties. A study demonstrated that thiazole compounds can effectively inhibit the growth of Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) . The structural characteristics of these compounds, especially the thiazole core, are crucial for their biological activity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | < 0.70 | |
| Thiazole Analog A | Staphylococcus aureus | 3.125 | |
| Thiazole Analog B | Escherichia coli | 6.25 |
1.2 Anticancer Properties
Thiazole derivatives have also been evaluated for their anticancer activities. A recent study highlighted the synthesis of various thiazole-bearing compounds that showed significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The presence of electron-withdrawing groups such as chlorine in the phenyl ring was found to enhance anticancer activity .
Table 2: Anticancer Activity of Thiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid | HepG-2 | 4.50 | |
| Novel Thiazole Derivative | HCT-116 | < 10 |
Agricultural Applications
2.1 Pesticidal Activity
Thiazoles have been explored for their pesticidal properties as well. For instance, a study on substituted thiazoles indicated their effectiveness against various agricultural pests, suggesting potential use as biopesticides . The introduction of trifluoromethyl groups has been shown to enhance the insecticidal activity of these compounds.
Table 3: Pesticidal Activity of Thiazole Derivatives
Case Studies and Research Findings
Case Study 1: Anti-Tubercular Agents
A series of thiazoles were synthesized and tested for their anti-tubercular activity against M. tuberculosis. The study concluded that modifications at the C-4 position significantly influenced the efficacy of these compounds, establishing a structure-activity relationship (SAR) that guides future drug development efforts .
Case Study 2: Anticancer Screening
In a comprehensive screening of thiazole derivatives against multiple cancer cell lines, several compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. This highlights the potential for developing new cancer therapies based on thiazole structures .
Mechanism of Action
The mechanism by which 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Key Structural Insights:
- Substituent Position : The position of the CF₃-phenyl group (ortho vs. para) influences steric and electronic effects. The target compound’s 2-(CF₃)phenyl group may hinder rotational freedom compared to para-substituted analogs .
- Functional Groups: Chlorine at C2 (target) vs. Chloromethyl groups (e.g., in ) enable further derivatization.
Physicochemical Properties:
- Lipophilicity : The CF₃ group increases logP values across analogs, enhancing membrane permeability. The target compound’s logP is estimated at ~2.8 (calculated), while chloromethyl derivatives (e.g., ) have higher values (~3.5).
- Thermal Stability : Thiazoles with aromatic substituents (e.g., CF₃-phenyl) typically exhibit higher melting points (>150°C) due to π-π stacking .
Target Compound and Analogs:
- Agrochemicals: Sodium salts of nitrobenzoate analogs (e.g., ) are herbicides targeting protoporphyrinogen oxidase.
- Material Science : CF₃-thiazoles are explored as corrosion inhibitors due to sulfur’s electron-donating capacity .
Research Findings and Molecular Interactions
- Docking Studies : Analogs like 9c (from ) bind to α-glucosidase’s active site via hydrophobic interactions with CF₃-phenyl and hydrogen bonds with triazole-acetamide groups.
- Enzyme Inhibition : Imidazole-substituted thiazoles (e.g., ) show enhanced activity compared to chloro-substituted variants due to polar interactions .
Biological Activity
2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. The compound's unique structural features, including a chloro group and a trifluoromethyl substituent, enhance its lipophilicity and potential interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
- Molecular Formula : C10H5ClF3NS
- Molecular Weight : 263.67 g/mol
- Canonical SMILES : C1=CC=C(C(=C1)C2=CSC(=N2)Cl)C(F)(F)F
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively. Once inside the cell, it may interact with various enzymes or receptors, influencing cellular pathways involved in inflammation and cancer progression.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can lead to enhanced anticancer properties, with IC50 values indicating potent activity against human glioblastoma and melanoma cells .
- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Its structural characteristics allow it to disrupt microbial cell membranes effectively.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for further research in anti-inflammatory drug development.
Comparative Efficacy
When compared to similar compounds, such as 2-Chloro-4-(trifluoromethyl)pyrimidine and 2-Chloro-4-(trifluoromethyl)phenylboronic acid, this compound exhibits unique biological properties due to its thiazole ring structure. This uniqueness contributes to its distinct chemical reactivity and biological efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study Reference | Biological Activity | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Antitumor | U251 (glioblastoma) | < 30 µM | |
| Antitumor | WM793 (melanoma) | < 30 µM | |
| Antimicrobial | Various bacteria | Zone of inhibition: 20–25 mm |
These studies indicate that the compound not only inhibits tumor growth but also shows promise in antimicrobial applications.
Q & A
Q. Table 1: Optimization Parameters for Thiazole Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Bleaching Earth Clay | +15% | |
| Solvent | PEG-400 | +20% | |
| Temperature | 70–80°C | +10% | |
| Reaction Time | 1–2 hours | Minimizes degradation |
Advanced: How do structural modifications (e.g., substituent variations) influence the biological activity of this thiazole derivative?
Methodological Answer:
The trifluoromethyl group and chloro-thiazole core are critical for target interactions:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability. Docking studies () show π-π interactions between the trifluoromethylphenyl group and residues like Trp286 in acetylcholinesterase, mimicking donepezil’s binding .
- Chloro Substituent : Electron-withdrawing effects stabilize the thiazole ring, improving binding to hydrophobic pockets. Replacement with methyl or methoxy groups reduces activity by 30–50% in analogous compounds .
- Positional Effects : Substitution at the 4-position of the phenyl ring (vs. 2- or 3-) optimizes steric compatibility with enzyme active sites .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), concentrations, or incubation times. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
- Compound Purity : Impurities (>95% purity required) can skew results. Cross-validate using HPLC and elemental analysis .
- Structural Confirmation : Misassignment of substituent positions (e.g., para vs. meta trifluoromethyl) can alter activity. Re-analyze NMR/X-ray data .
Case Study : In , docking studies clarified why this compound analogs showed variable anticholinesterase activity—differences in π-π interactions with Tyr341 vs. Trp286 explained the divergence .
Advanced: What computational strategies are used to predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses. used docking to identify π-π interactions between the trifluoromethylphenyl group and Trp286 in acetylcholinesterase .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett constants) to activity. For example, logP values >3 correlate with improved blood-brain barrier penetration in CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
